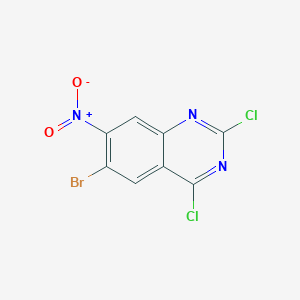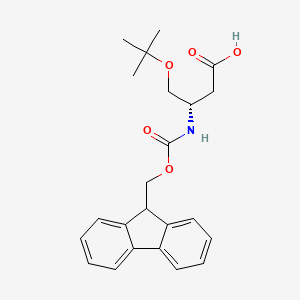
Bis-sulfone-PEG3-azide
Vue d'ensemble
Description
Bis-sulfone-PEG3-azide is a versatile compound widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known for its role as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and its utility in click chemistry reactions. The compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it a valuable tool for bioconjugation and drug delivery applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis-sulfone-PEG3-azide typically involves the reaction of a bis-sulfone compound with a PEG3-azide precursor. One common method includes the use of azide-terminated polyethylene glycol (PEG) derivatives, which are synthesized through the reaction of PEG with azide-containing reagents . The reaction conditions often involve the use of solvents such as dimethylacetamide (DMA) and purification through desalting columns .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The compound is typically stored at low temperatures (-20°C) to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Bis-sulfone-PEG3-azide undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring through the reaction of the azide group with an alkyne group in the presence of a copper catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups, allowing for bioorthogonal chemistry without the need for a copper catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include copper sulfate and sodium ascorbate for CuAAC, and DBCO or BCN derivatives for SPAAC. The reactions are typically carried out in solvents such as dimethyl sulfoxide (DMSO) or water, depending on the solubility of the reactants .
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are valuable in the synthesis of bioconjugates and drug delivery systems .
Applications De Recherche Scientifique
Bis-sulfone-PEG3-azide has a wide range of scientific research applications, including:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules and bioconjugates.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the modification of surfaces and the development of drug delivery systems.
Mécanisme D'action
The mechanism of action of Bis-sulfone-PEG3-azide involves its ability to undergo click chemistry reactions, particularly CuAAC and SPAAC. These reactions enable the compound to form stable triazole linkages with alkyne-containing molecules, facilitating the conjugation of drugs, proteins, and other biomolecules . The molecular targets and pathways involved include the azide and alkyne functional groups, which react to form the triazole ring .
Comparaison Avec Des Composés Similaires
Bis-sulfone-PEG3-azide can be compared with other similar compounds, such as:
Bis-sulfone-PEG-azide: Similar in structure but may have different PEG chain lengths or additional functional groups.
Azide-PEG3-MMAE: Another azide-containing compound used in ADC synthesis, but with a different linker structure.
The uniqueness of this compound lies in its combination of the bis-sulfone and PEG3-azide moieties, which provide stability, solubility, and versatility in bioconjugation applications .
Propriétés
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N4O9S2/c1-25-3-11-30(12-4-25)47(40,41)23-29(24-48(42,43)31-13-5-26(2)6-14-31)32(38)27-7-9-28(10-8-27)33(39)35-15-17-44-19-21-46-22-20-45-18-16-36-37-34/h3-14,29H,15-24H2,1-2H3,(H,35,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFVUCCDSQHREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N4O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001101530 | |
| Record name | N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4-[3-[(4-methylphenyl)sulfonyl]-2-[[(4-methylphenyl)sulfonyl]methyl]-1-oxopropyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802908-01-5 | |
| Record name | N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4-[3-[(4-methylphenyl)sulfonyl]-2-[[(4-methylphenyl)sulfonyl]methyl]-1-oxopropyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1802908-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4-[3-[(4-methylphenyl)sulfonyl]-2-[[(4-methylphenyl)sulfonyl]methyl]-1-oxopropyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]](/img/structure/B3180446.png)



![2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione](/img/structure/B3180480.png)

![1-Bromo-4-[bromo(phenyl)methyl]benzene](/img/structure/B3180487.png)


